molecular formula C14H21N3O4S B2932044 5-cyclopropyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1396687-18-5

5-cyclopropyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2932044
CAS No.: 1396687-18-5
M. Wt: 327.4
InChI Key: MKZYZOBXIHETEG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a synthetic small molecule featuring a 5-cyclopropyl-isoxazole-3-carboxamide core linked to a (1-(methylsulfonyl)piperidin-4-yl)methyl group. This structure places it within a class of compounds investigated for their potential in medicinal chemistry and drug discovery. The isoxazole ring is a privileged scaffold in pharmacology, known for its presence in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The molecular design, which incorporates a carboxamide linker and a sulfonylated piperidine, is common in the development of compounds that target enzymes and receptors . Researchers value this chemotype for its potential to modulate protein-protein interactions and enzyme activity, making it a valuable tool for probing biological systems and developing new therapeutic leads . As with all compounds in this class, it is intended for research applications in laboratory settings only. This product is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-cyclopropyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-22(19,20)17-6-4-10(5-7-17)9-15-14(18)12-8-13(21-16-12)11-2-3-11/h8,10-11H,2-7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZYZOBXIHETEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-cyclopropyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, a compound featuring an isoxazole structure, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological potential, including its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

Molecular Information:

  • Molecular Formula: C13H19N3O4S
  • Molecular Weight: 301.37 g/mol
  • CAS Number: 45808906

The compound's structure incorporates a cyclopropyl group and a piperidine moiety, which are critical for its biological activity. The presence of the methylsulfonyl group enhances solubility and bioavailability.

Research indicates that compounds with isoxazole scaffolds often exhibit significant biological activities due to their ability to interact with various molecular targets:

  • Anticancer Activity:
    • Isoxazole derivatives have shown promising cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, in a study evaluating various isoxazole derivatives, compounds similar to this compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Inhibition of Mitochondrial Dysfunction:
    • The compound has been associated with the inhibition of mitochondrial permeability transition pores (mtPTP), which are implicated in cell death pathways. This inhibition leads to enhanced calcium retention in mitochondria, suggesting a protective role against apoptosis-inducing stimuli .
  • Anti-inflammatory Properties:
    • Similar compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. The presence of the sulfonamide group is believed to enhance anti-inflammatory effects through COX inhibition .

Structure-Activity Relationships (SAR)

The biological activity of isoxazole derivatives can often be correlated with specific structural features:

Structural FeatureEffect on Activity
Cyclopropyl GroupIncreases lipophilicity and cellular uptake
Piperidine MoietyEnhances receptor binding affinity
Methylsulfonyl GroupImproves solubility and bioavailability

Studies have shown that modifications in these regions can significantly alter the compound's potency and selectivity against various biological targets .

Case Study 1: Anticancer Efficacy

In a comparative study involving several isoxazole derivatives, this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of approximately 15 µM. This was comparable to other known anticancer agents tested in parallel .

Case Study 2: Mitochondrial Protection

Another investigation assessed the compound's ability to protect against mitochondrial dysfunction induced by oxidative stress. The results indicated that treatment with the compound increased mitochondrial calcium retention capacity by over 40%, highlighting its potential as a neuroprotective agent in models of neurodegeneration .

Chemical Reactions Analysis

Isoxazole Ring Formation

  • Cyclocondensation : The isoxazole ring is synthesized via cyclocondensation of a 1,3-diketone precursor with hydroxylamine under acidic conditions . For example:
    • Precursors: Cyclopropyl-substituted diketones.
    • Conditions: Ethanol, reflux, 12–24 hours .
    • Yield: 63–89% (similar to pyrazole analogs) .

Carboxamide Bond Formation

  • Amide Coupling : The carboxamide group at position 3 of the isoxazole is introduced via coupling reactions:
    • Reagents : Isoxazole-3-carboxylic acid activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (Diisopropylethylamine) .
    • Substrate : (1-(Methylsulfonyl)piperidin-4-yl)methanamine.
    • Solvent : DMF or dichloromethane (DCM) .
    • Yield : ~70–85% .

Piperidine Sulfonylation

  • Sulfonylation : The methylsulfonyl group on the piperidine nitrogen is introduced via sulfonylation of the secondary amine:
    • Reagents : Methylsulfonyl chloride (MsCl) and triethylamine (TEA) .
    • Conditions : 0°C to room temperature, inert atmosphere .
    • Yield : >90% .

Isoxazole Core

  • Electrophilic Substitution : The isoxazole ring undergoes electrophilic substitution at position 5 (cyclopropyl group) under mild conditions:
    • Example : Halogenation with NBS (N-Bromosuccinimide) in DCM .
    • Limitation : Steric hindrance from the cyclopropyl group reduces reactivity at adjacent positions.

Carboxamide Group

  • Hydrolysis : Acidic or basic hydrolysis of the carboxamide yields the corresponding carboxylic acid:
    • Conditions : 6M HCl (reflux) or NaOH (aqueous, 80°C).
    • Application : Intermediate for further derivatization (e.g., esterification).

Methylsulfonyl Group

  • Nucleophilic Displacement : The methylsulfonyl group stabilizes the piperidine ring but can participate in rare SN2 reactions with strong nucleophiles (e.g., Grignard reagents) .

Stability Under Reaction Conditions

Condition Stability Key Observations
Acidic (pH < 3) ModeratePartial hydrolysis of carboxamide after 24 hours.
Basic (pH > 10) LowRapid hydrolysis of isoxazole ring observed in NaOH .
Thermal (>150°C) PoorDecomposition via cyclopropyl ring opening.
Oxidative HighStable to H<sub>2</sub>O<sub>2</sub> and meta-chloroperbenzoic acid (mCPBA) .

Key Synthetic Routes

Step Reagents/Conditions Yield Reference
Isoxazole ring formationHydroxylamine, EtOH, reflux75%
Piperidine sulfonylationMsCl, TEA, DCM, 0°C → RT92%
Amide couplingHATU, DIPEA, DMF83%
Cyclopropane functionalizationCu(OTf)<sub>2</sub>, cyclopropanation68%

Challenges and Limitations

  • Regioselectivity : Competing reactions at the isoxazole C-4 position require careful optimization .
  • Solubility : Limited solubility in aqueous buffers complicates biological testing.
  • Scale-Up : Sulfonylation and amide coupling steps generate stoichiometric waste (e.g., HATU byproducts) .

Comparison with Similar Compounds

Key Differences :

  • Piperidine Substituent : The piperidine nitrogen in this analog is substituted with a 2-(methylthio)benzyl group (C₇H₇S) instead of methylsulfonyl (SO₂CH₃). This introduces an aromatic ring and a sulfur-containing alkyl chain, increasing molecular weight (385.5 g/mol vs. ~353.4 g/mol for the target compound) and lipophilicity (predicted logP higher due to the benzyl group) .
  • Electronic Effects : The methylthio (SMe) group is electron-donating, contrasting with the electron-withdrawing methylsulfonyl group in the target compound. This difference may influence binding interactions (e.g., hydrogen bonding or ionic interactions) with biological targets.
  • Synthetic Accessibility : The benzyl group may require additional protection/deprotection steps during synthesis compared to the straightforward sulfonylation of piperidine in the target compound.

Hypothetical Pharmacological Impact :
The aromatic benzyl group could enhance membrane permeability but reduce aqueous solubility. The methylthio group might engage in hydrophobic interactions, whereas the methylsulfonyl group in the target compound could improve solubility and polar interactions.

Structural Analog 2: 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

Key Differences :

  • Isoxazole Substitution : The isoxazole core is substituted with a methyl group at position 5 (vs. cyclopropyl in the target compound), reducing steric bulk and ring strain.
  • Molecular Weight : The simpler structure (C₈H₇N₃O₂S) results in a lower molecular weight (~233.2 g/mol) compared to the target compound (~353.4 g/mol).

Hypothetical Pharmacological Impact :
The thiazole moiety may confer distinct binding preferences (e.g., metal coordination or π-π stacking), while the cyclopropyl group in the target compound could enhance conformational rigidity and metabolic stability.

Comparative Data Table

Property Target Compound Analog 1 Analog 2
Molecular Formula C₁₆H₂₂N₃O₃S (estimated) C₂₁H₂₇N₃O₂S C₈H₇N₃O₂S
Molecular Weight (g/mol) ~353.4 385.5 233.2
Key Substituents Cyclopropyl (C5), SO₂CH₃ (piperidine N) Cyclopropyl (C5), 2-(methylthio)benzyl Methyl (C5), thiazole (amide N)
Predicted logP ~1.5 (moderate solubility) ~3.0 (lipophilic) ~1.0 (hydrophilic)
Synthetic Complexity Moderate (sulfonylation step) High (benzyl functionalization) Low (direct thiazole coupling)

Discussion of Research Findings

While direct pharmacological data for 5-cyclopropyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide are unavailable, insights can be extrapolated from structural analogs:

  • Piperidine Modifications : The methylsulfonyl group likely enhances solubility and polar interactions compared to the lipophilic 2-(methylthio)benzyl group in Analog 1. This could improve bioavailability but reduce blood-brain barrier penetration .
  • Isoxazole vs. Thiazole : The thiazole in Analog 2 may target different enzymes/receptors (e.g., kinases or ion channels), whereas the piperidine-sulfonamide motif in the target compound aligns with protease or G protein-coupled receptor (GPCR) ligands .
  • Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound may confer metabolic stability by resisting oxidative degradation compared to the methyl group in Analog 2.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-cyclopropyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis typically involves coupling the isoxazole-3-carboxylic acid moiety with a piperidine-methylamine derivative. For example, similar compounds (e.g., piperazine-linked sulfonamides) are synthesized via HBTU-mediated amide bond formation in THF or DMF with triethylamine as a base, followed by purification via silica gel chromatography . Optimization may involve adjusting solvent polarity (e.g., DMF for solubility vs. THF for milder conditions) and reaction time (12–24 hours for complete conversion) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use NMR spectroscopy (¹H/¹³C) to verify cyclopropyl, methylsulfonyl, and piperidine-methyl groups. For example, cyclopropyl protons appear as distinct multiplets (δ 1.0–1.5 ppm), while methylsulfonyl groups show singlets near δ 3.0 ppm . High-resolution mass spectrometry (HRMS) or LC-MS confirms molecular weight with <2 ppm error .

Q. What are the recommended protocols for assessing solubility and stability in biological buffers?

  • Methodology : Perform equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) using HPLC quantification. For stability, incubate the compound in plasma or liver microsomes (37°C, 24 hours) and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Methodology : Conduct molecular docking (e.g., AutoDock Vina) using X-ray crystallographic data of target proteins (e.g., kinases or GPCRs). Focus on optimizing interactions between the cyclopropyl group and hydrophobic pockets or the methylsulfonyl-piperidine moiety and polar residues . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, discrepancies in IC₅₀ values may arise from differences in assay buffers (e.g., DMSO concentration affecting solubility) .

Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?

  • Methodology : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Introduce deuterium at labile positions (e.g., cyclopropyl-CH₂) or replace metabolically unstable groups (e.g., methylsulfonyl with trifluoromethylsulfonyl) . Validate using LC-MS/MS-based metabolite profiling .

Q. What are the best practices for evaluating enantiomeric purity in chiral derivatives of this compound?

  • Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to ensure >99% enantiomeric excess .

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